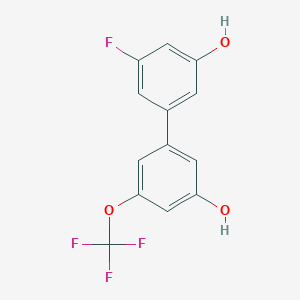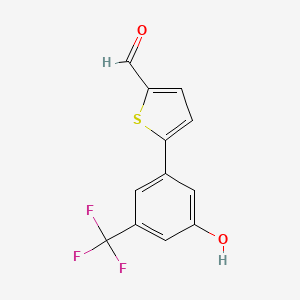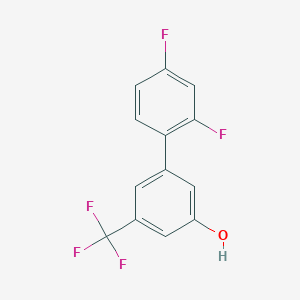
5-(3,5-Difluorophenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Difluorophenyl)-3-trifluoromethylphenol, 95% (5-DFP-3-TFP) is an important organic compound that is used in a variety of scientific research applications. It is a phenol derivative that contains both difluorophenyl and trifluoromethyl groups, and is commonly used as a reagent for the synthesis of other chemicals. 5-DFP-3-TFP has also been studied for its potential applications in the fields of biochemistry and physiology, and its advantages and limitations for laboratory experiments have been explored.
Applications De Recherche Scientifique
5-(3,5-Difluorophenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including 2-methyl-3-trifluoromethyl-5-difluorophenyl-1,2,4-thiadiazole, which has been studied for its potential applications in the treatment of cancer. 5-(3,5-Difluorophenyl)-3-trifluoromethylphenol, 95% has also been used in the synthesis of 5-trifluoromethyl-3-difluorophenyl-1,2,4-thiadiazole, which has been studied for its potential applications in the treatment of Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of 5-(3,5-Difluorophenyl)-3-trifluoromethylphenol, 95% is not well understood. However, it is believed to interact with certain biological molecules, such as proteins, and may affect the function of these molecules. For example, it has been shown to bind to and inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to interact with the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Difluorophenyl)-3-trifluoromethylphenol, 95% are not well understood. However, it has been shown to affect the activity of certain enzymes in the body, as mentioned above. In addition, it has been shown to affect the activity of certain receptors, such as the serotonin receptor 5-HT2A, which is involved in the regulation of mood, appetite, and sleep. It has also been shown to affect the activity of certain ion channels, such as the potassium channel Kv1.3, which is involved in the regulation of nerve cell excitability.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3,5-Difluorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its ease of synthesis, its low cost, and its availability. In addition, it has been shown to be relatively stable in aqueous solutions and can be stored for extended periods of time. The main limitation of using 5-(3,5-Difluorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is its relatively low solubility in organic solvents, which can make it difficult to work with in certain applications.
Orientations Futures
There are a number of potential future directions for 5-(3,5-Difluorophenyl)-3-trifluoromethylphenol, 95% research. One potential direction is to further explore its potential applications in the fields of biochemistry and physiology. In particular, further research could be conducted to better understand its mechanism of action and its effects on various biological processes. Additionally, further research could be conducted to explore its potential applications in drug development. Finally, further research could be conducted to explore its potential applications in other areas, such as agriculture, food science, and environmental science.
Méthodes De Synthèse
5-(3,5-Difluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized through a multi-step reaction process. The first step involves the reaction of 3,5-difluorophenol with trifluoromethanesulfonic anhydride to form 3,5-difluorophenyl trifluoromethanesulfonate. The second step involves the reaction of this product with a base such as sodium hydroxide to form 5-difluorophenyl-3-trifluoromethylphenol. This reaction is typically carried out under anhydrous conditions in a solvent such as dimethyl sulfoxide (DMSO).
Propriétés
IUPAC Name |
3-(3,5-difluorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-10-2-8(3-11(15)6-10)7-1-9(13(16,17)18)5-12(19)4-7/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRHDOCBHLDYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686582 |
Source


|
| Record name | 3',5'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-38-3 |
Source


|
| Record name | 3',5'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














